2-[(Carboxymethyl)thio]benzoic acid

Catalog No.
S661079
CAS No.
135-13-7
M.F
C9H8O4S
M. Wt
212.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Carboxymethyl)thio]benzoic acid

CAS Number

135-13-7

Product Name

2-[(Carboxymethyl)thio]benzoic acid

IUPAC Name

2-(carboxymethylsulfanyl)benzoic acid

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C9H8O4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

GMBZSYUPMWCDGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)O

2-[(Carboxymethyl)thio]benzoic acid, also known by its Chemical Abstracts Service (CAS) number 135-13-7, is an aromatic compound with the molecular formula C9H8O4SC_9H_8O_4S. It features a carboxymethylthio group attached to a benzoic acid structure, which contributes to its unique properties and reactivity. The compound is characterized by its white crystalline appearance and has a molecular weight of approximately 212.23 g/mol .

The chemical reactivity of 2-[(carboxymethyl)thio]benzoic acid is notable in various organic synthesis processes. It can undergo several key reactions:

  • Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters, which are valuable in organic chemistry.
  • Nitration: This compound has been used as a catalyst in nitration reactions, facilitating the introduction of nitro groups into aromatic systems .
  • Acylation: The reaction with acetic anhydride leads to the formation of acyl derivatives, producing acetic acid as a by-product .

These reactions highlight the functional groups' reactivity within the molecule, making it a versatile intermediate in organic synthesis.

Research indicates that 2-[(carboxymethyl)thio]benzoic acid exhibits various biological activities. Its derivatives have been investigated for potential antimicrobial and antifungal properties. Additionally, compounds with similar structures have shown promise in inhibiting certain enzymes, suggesting that 2-[(carboxymethyl)thio]benzoic acid may possess bioactive characteristics worth exploring further in pharmacological contexts .

The synthesis of 2-[(carboxymethyl)thio]benzoic acid can be achieved through several methods:

  • Thioether Formation: This method involves the reaction of benzoic acid derivatives with chloroacetic acid in the presence of a base to introduce the carboxymethylthio group.
  • Direct Carboxymethylation: A more straightforward approach involves treating benzoic acid with sodium thiosulfate and chloroacetic acid under controlled conditions to yield the desired product.
  • Catalytic Methods: Utilizing nickel or other metal catalysts can enhance yields and selectivity during synthesis .

These methods emphasize flexibility and adaptability in synthesizing this compound.

2-[(Carboxymethyl)thio]benzoic acid finds applications across various fields:

  • Organic Synthesis: As an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Catalysis: Used in specific catalytic processes such as nitration and acylation reactions.
  • Research: Employed in studies investigating the biological effects of sulfur-containing compounds on living organisms .

Interaction studies involving 2-[(carboxymethyl)thio]benzoic acid have focused on its potential binding affinities with various biological targets. Preliminary studies suggest interactions with enzymes involved in metabolic pathways, indicating possible roles in drug design and development. Further research is necessary to elucidate these interactions and their implications for therapeutic applications .

Several compounds share structural similarities with 2-[(carboxymethyl)thio]benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzenesulfonic AcidC6H6O3SC_6H_6O_3SContains a sulfonic group; used in dye synthesis
4-Hydroxybenzenesulfonic AcidC6H7O4SC_6H_7O_4SHydroxyl group enhances reactivity; used as a reagent
2-Mercaptobenzoic AcidC7H6O2SC_7H_6O2SContains a thiol group; important for metal chelation
3-Carboxybenzenesulfonic AcidC7H6O5SC_7H_6O5SSulfonate group increases solubility; used in analytical chemistry

Uniqueness of 2-[(Carboxymethyl)thio]benzoic Acid

What sets 2-[(carboxymethyl)thio]benzoic acid apart from these compounds is its specific combination of carboxylic acid and thioether functionalities, which grants it unique reactivity patterns and potential applications in both organic synthesis and biological research. Its ability to serve as both a catalyst and an intermediate makes it particularly valuable within chemical industries.

The study of thiobenzoic acid derivatives dates to the mid-19th century, when thiocarboxylic acids were first synthesized. Thiobenzoic acid itself was prepared via the reaction of benzoyl chloride with potassium hydrosulfide, establishing foundational methods for sulfur incorporation into aromatic systems. Early research focused on comparing the acidity and reactivity of thiocarboxylic acids to their oxygen analogs, revealing that thiocarboxylic acids are approximately 100-fold more acidic due to sulfur’s superior electron-donating ability. This property has driven interest in their utility as catalysts and intermediates in modern organic synthesis.

Significance in Synthetic Organic Chemistry

2-[(Carboxymethyl)thio]benzoic acid’s dual functional groups enable participation in multiple reaction pathways:

Reaction TypeMechanismApplications
EsterificationReaction with alcohols to form thioester derivativesSynthesis of bioactive molecules and polymer precursors
AmidationFormation of thioamide bonds with aminesConstruction of sulfur-containing heterocycles and peptide mimics
OxidationConversion to disulfide or sulfonic acid derivativesDevelopment of redox-active materials and crosslinking agents
Metal ComplexationCoordination with transition metals via sulfur and carboxylate groupsDesign of catalytic systems and sensing platforms

Recent advances include its use as a catalyst in photoinduced Cα–H cross-coupling reactions, where it serves as both a single-electron transfer agent and hydrogen atom transfer catalyst. This dual role enhances reaction efficiency, particularly in synthesizing sterically hindered diols from benzyl alcohols and α-ketoacid derivatives.

Research Evolution and Current State

Early studies focused on basic reactivity, but modern research emphasizes its role in asymmetric catalysis and sustainable chemistry. Key milestones include:

  • Catalytic Applications: Thiobenzoic acids have been employed in radical chain reactions, such as the addition of thiols to olefins or acetylenes, forming sulfides and polythioesters. These methods enable the synthesis of thermally stable polymers with unique mechanical properties.
  • Biosynthetic Insights: Recent genome mining revealed thioacid cassettes in bacterial species, suggesting natural pathways for thiocarboxylic acid production. This has implications for discovering novel bioactive molecules, such as thiocarboxylic acid-containing antibiotics.
  • Computational Studies: Density functional theory (DFT) calculations have been used to predict binding affinities of thiocarboxylic acids to enzymes like β-ketoacyl-ACP synthase II (FabF), guiding rational drug design.

Current research trends include exploring its enantioselective catalytic potential and developing scalable synthetic routes for industrial applications.

Theoretical Framework for Sulfur-Containing Benzoic Acid Derivatives

The reactivity of 2-[(Carboxymethyl)thio]benzoic acid is governed by sulfur’s electronic properties and its ability to stabilize transition states. Key theoretical concepts include:

PropertyImpact on ReactivityExperimental Evidence
AcidityEnhanced deprotonation facilitates nucleophilic attack or metal coordinationpKa ~2.5 for thiobenzoic acid vs. ~4.2 for benzoic acid
Redox ActivityThioether group participates in single-electron transfer (SET) and H-atom transferCatalysis in photoinduced cross-coupling reactions
Steric EffectsOrtho-substitution influences reaction regioselectivity and coordination geometrySteric hindrance in diol synthesis modulates product distribution

Thiocarboxylic acids also exhibit tautomerism between thione (RC(S)OH) and thiol (RC(O)SH) forms, with the thiol form predominating in polar solvents. This equilibrium influences their stability and reactivity in solution-phase reactions.

The synthesis of 2-[(Carboxymethyl)thio]benzoic acid has historically relied on well-established methods that form the foundation of thioether chemistry. The most fundamental classical approach involves the direct alkylation of 2-mercaptobenzoic acid with chloroacetic acid derivatives under basic conditions [19] [28]. This method proceeds through nucleophilic substitution where the deprotonated thiol group attacks the electrophilic carbon of chloroacetic acid, forming the desired carboxymethylthio linkage [21].

The hydrogen sulfide method represents another classical route, originally developed for thiobenzoic acid synthesis [7]. In this approach, benzoyl chloride is treated with hydrogen sulfide gas in the presence of potassium hydroxide in ethanol at controlled temperatures of 10-15 degrees Celsius [7]. The reaction proceeds through initial formation of potassium thiobenzoate, followed by acidification to yield the free thiobenzoic acid [7]. This intermediate can subsequently undergo alkylation with chloroacetic acid to provide the target compound [7].

A third classical methodology employs the reaction of 4-nitro-2-substituted benzoate esters with mercaptans under basic conditions [11] [14]. This nucleophilic aromatic substitution selectively displaces the nitro group with the thiol nucleophile [11]. The process utilizes phase transfer catalysts such as Aliquat 336 in dichloroethane at temperatures of 60-70 degrees Celsius [11] [14]. Yields typically range from 74-92 percent depending on the specific substrate and reaction conditions [11] [14].

Synthetic RouteReaction ConditionsYield (%)AdvantagesLimitations
Hydrogen Sulfide + Benzoyl ChloridePotassium hydroxide/ethanol, hydrogen sulfide gas, 10-15°C61-76Classical method, well-establishedToxic hydrogen sulfide gas, safety concerns
In-situ Generation via Thiourea + Benzoic AnhydrideTriethylamine, room temperature, one-pot82-95Odorless, green chemistry approachLimited substrate scope
Nucleophilic Substitution of NitrobenzoatesPhase transfer catalyst, 60-70°C74-92Selective displacement, industrial scaleRequires phase transfer catalyst
Direct Alkylation of Mercaptobenzoic AcidPotassium carbonate, chloroacetic acid, dimethylformamide, 70°C85-90Direct sulfur-alkylation, simplePotential side reactions

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2-[(Carboxymethyl)thio]benzoic acid have evolved to incorporate transition metal catalysis and advanced organic transformations. Modern palladium-catalyzed approaches utilize mercaptobenzoic acid-palladium(0) complexes to achieve highly efficient sulfur-benzylation reactions [21]. These complexes demonstrate exceptional catalytic activity through formation of eta-3-benzylpalladium(II) cation intermediates in aqueous media [21]. The reaction proceeds with only 2.5 mole percent of bis(dibenzylideneacetone)palladium(0) without requiring phosphine ligands or additional additives [21].

Copper-catalyzed methodologies represent another significant advancement in modern synthesis [1]. The copper-bromide catalyzed three-component reaction of ortho-iodoanilines, potassium sulfide, and tosylmethylisocyanide enables formation of benzothiazolethiones with simultaneous construction of two carbon-sulfur bonds and one carbon-sulfur double bond [1]. This transformation operates under mild conditions and tolerates various substituents in both the aromatic ring and at the nitrogen center [1].

Ruthenium and nickel catalysis have emerged as powerful tools for intramolecular oxidative coupling reactions [1]. Ruthenium(III) chloride catalyzes the formation of substituted 2-aminobenzothiazoles through intramolecular oxidative coupling of nitrogen-arylthioureas with yields reaching 91 percent [1]. Nickel(II) salts provide even greater efficiency, achieving up to 95 percent product yield under mild conditions with significantly reduced catalyst loading compared to palladium systems [1].

The development of siloxane-containing derivatives has introduced novel approaches to benzoic acid functionalization [23]. These methods employ carbonyldiimidazole as a carboxyl group activator, enabling transformation of para-carboxyphenyldisiloxane to various esters, thioesters, and amides under mild conditions [23]. The reactions proceed with high selectivity without destruction of the organosiloxane backbone and achieve yields up to 97 percent [23].

Green Chemistry Considerations

Green chemistry principles have fundamentally transformed the synthetic landscape for 2-[(Carboxymethyl)thio]benzoic acid derivatives. The development of odorless synthetic procedures represents a major advancement, particularly the in-situ generation of thiobenzoic acids using benzoic anhydrides and thiourea [5] [8]. This methodology eliminates the need for malodorous thiols and toxic hydrogen sulfide gas while maintaining high reaction efficiency [5] [8].

Microwave-assisted synthesis has emerged as a sustainable alternative to conventional heating methods [28]. These catalyst-free microwave-irradiated processes enable preparation of benzothiazole derivatives in aqueous isopropanol media with excellent yields of 90-95 percent regardless of benzene ring substituents [1]. The advantages include shortened reaction times, absence of side products, elimination of toxic catalysts, and excellent scalability [1].

Water-based reaction systems represent another crucial green chemistry development [27]. Catalyst-free systems for sulfenylation of indoles using mercaptobenzoic acid under alkaline conditions in isopropanol-water mixtures provide environmentally benign alternatives to organic solvents [27]. These systems operate under atmospheric pressure without requiring catalysts while maintaining high selectivity and good yields [27].

The utilization of renewable feedstocks has gained significant attention, particularly lignin-based benzoic acid derivatives [30] [32]. These sustainable precursors offer greener alternatives to petroleum-based starting materials for pharmaceutical intermediate synthesis [30] [32]. The demand-oriented approach focuses on functional group modification strategies that convert lignin-based benzoic acid derivatives into active pharmaceutical ingredients containing ester and carbonyl groups [30] [32].

Green PrincipleTraditional ApproachGreen AlternativeEnvironmental Impact
Atom EconomyHydrogen sulfide gas method - low atom economyIn-situ generation methodsReduced byproduct formation
Solvent SelectionOrganic solvents (dimethylformamide, dichloroethane)Water/isopropanol mixturesLower volatile organic compound emissions
Catalyst DesignStoichiometric metal catalystsCatalytic amounts of metalsDecreased metal waste
Energy EfficiencyHigh temperature reactionsRoom temperature processesLower energy consumption
Waste ReductionToxic waste generationMicrowave-assisted synthesisMinimal hazardous waste
Renewable FeedstocksPetroleum-based starting materialsLignin-derived benzoic acidsSustainable sourcing

Scaling Challenges and Industrial Synthesis

Industrial-scale production of 2-[(Carboxymethyl)thio]benzoic acid faces numerous technical and economic challenges that require specialized solutions. Process safety considerations are paramount, particularly when handling hydrogen sulfide gas in traditional synthetic routes [7]. Industrial implementations necessitate enclosed reaction systems with comprehensive scrubbing equipment to prevent environmental release of toxic gases [7]. The capital investment for such safety infrastructure represents a significant economic barrier to large-scale production [7].

Equipment requirements for industrial synthesis often demand specialized reactor designs capable of handling gas-liquid reactions efficiently [11] [14]. Continuous flow reactors have emerged as preferred solutions for nucleophilic substitution reactions involving mercaptans and alkyl halides [11] [14]. These systems provide better heat transfer control and improved mixing compared to traditional batch reactors [11] [14]. Phase transfer catalysis requires careful consideration of catalyst recovery and recycling to maintain economic viability at industrial scales [11] [14].

Economic factors significantly influence the choice of synthetic methodology for commercial production [33]. The cost of transition metal catalysts, particularly palladium and ruthenium systems, can become prohibitive at large scales [1] [21]. Catalyst recycling systems have been developed to address this challenge, with some processes achieving multiple catalyst reuse cycles without significant activity loss [1] [21]. The implementation of these recycling systems requires additional process complexity and capital investment [1] [21].

Quality control presents unique challenges in multi-step synthetic processes [34]. The formation of 4-mercaptobenzoate derivatives requires precise control of reaction conditions to prevent over-oxidation or unwanted side reactions [33] [34]. Industrial processes typically employ in-line analytical monitoring using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy to ensure product purity [33] [34]. The development of robust analytical methods capable of detecting impurities at parts-per-million levels is essential for pharmaceutical-grade production [33] [34].

Environmental compliance adds another layer of complexity to industrial synthesis [29]. Advanced oxidation processes using Fenton and photo-Fenton systems have been developed for degradation of mercaptobenzoic acid waste streams [34]. These treatment methods generate highly reactive hydroxyl radicals that mineralize organic pollutants to carbon dioxide and water [34]. The implementation of such waste treatment systems requires significant infrastructure investment but ensures compliance with environmental regulations [34].

Challenge CategorySpecific ChallengeIndustrial SolutionImplementation Cost
Process SafetyHydrogen sulfide gas handling and containmentEnclosed systems with scrubbersHigh
Equipment RequirementsSpecialized reactors for gas-liquid reactionsContinuous flow reactorsMedium-High
Economic FactorsCost of transition metal catalystsCatalyst recycling systemsMedium
Quality ControlPurity control in multi-step processesIn-line analytical monitoringMedium
Environmental ComplianceWaste treatment and disposalGreen chemistry alternativesHigh
Scale-up EfficiencyHeat transfer in exothermic reactionsModular reactor designMedium

Mechanism Elucidation Studies

Mechanistic investigations of 2-[(Carboxymethyl)thio]benzoic acid synthesis have revealed complex reaction pathways involving multiple elementary steps. Computational studies using density functional theory at the B3LYP/6-311G(d,p) level have provided detailed insights into the electronic structures and reaction mechanisms [40]. These calculations have identified key transition states and intermediate species that govern reaction selectivity and efficiency [40].

Surface plasmon-catalyzed reactions of mercaptobenzoic acid isomers have been extensively studied using surface-enhanced Raman scattering spectroscopy [35] [38]. The investigations revealed that sulfur atoms in mercapto groups serve as primary attachment sites to silver substrates through sulfur-silver bonds [35] [38]. Under laser irradiation, hot electrons are generated between mercaptobenzoic acid molecules and silver atoms, leading to carboxyl bond cleavage and subsequent dimerization to form thiophenol acetylene derivatives [35] [38].

Kinetic studies of thiol-Michael reactions have elucidated the factors controlling reaction rates and conversions [36]. The research demonstrated that reaction rates depend on both electronic and steric effects of thiol substituents [36]. Base-catalyzed mechanisms involve initial hydrogen abstraction from thiols to generate thiolate anions, which then undergo nucleophilic attack on electron-deficient alkenes [36]. Nucleophilic initiation pathways proceed through initial nucleophile addition to Michael acceptors, generating enolates that subsequently abstract hydrogen from thiols [36].

Computational neural network models have been developed to predict ionization constants of benzoic acids in different solvents [37]. These models incorporate molecular descriptors for both solutes and solvents, achieving correlation coefficients of 0.998 and root-mean-square errors of 0.21 [37]. The descriptors encode information about chemical interactions present in dissociation processes, providing predictive capabilities for larger sets of aromatic acids [37].

Hypervalent iodine-mediated alkynylation of thiols has revealed unprecedented concerted mechanisms involving three-atom transition states [39]. Computational studies identified exceptionally low activation barriers of 10.8 kilocalories per mole for silyl-substituted ethynyl benziodoxolone reagents [39]. This mechanism involves simultaneous interaction of sulfur, iodine, and alpha-carbon atoms of alkynes, leading directly to alkynylation products [39]. The discovery of this concerted pathway has implications for understanding nucleophilic reactions with hypervalent iodine reagents [39].

Reaction TypeKey IntermediatesRate Determining StepSelectivity Factors
Nucleophilic Substitution (SN2)Thiolate anion, alkyl halideNucleophilic attack on carbonSterics, leaving group ability
Metal-Catalyzed Cross-CouplingMetal-thiol complex, organohalideOxidative addition to metalMetal coordination, electronics
In-situ Thiobenzoic Acid GenerationThiourea-anhydride adductNucleophilic attack on anhydrideAnhydride reactivity
Oxidative CouplingDisulfide radical intermediatesRadical coupling reactionRadical stability
Photochemical ActivationExcited state complexesPhotoinduced electron transferPhoton absorption efficiency
Base-Catalyzed AlkylationDeprotonated mercapto groupDeprotonation of thiolBase strength, solvent effects

XLogP3

1.6

UNII

P2T1UOX9U3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

135-13-7

Wikipedia

Benzoic acid, (2-carboxymethylthio)-

Dates

Modify: 2023-08-15

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